4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Overview
Description
4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a chloro group, a fluorophenyl group, and a benzenesulfonamide moiety, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 2-(4-fluorophenyl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.
Procedure: The 4-chlorobenzenesulfonyl chloride is added to a solution of 2-(4-fluorophenyl)ethylamine in the presence of the base. The mixture is stirred at room temperature for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorophenyl group can be further functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives can be formed.
Oxidation Products: Oxidation may lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.
Scientific Research Applications
4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to the death of bacterial cells.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide
- 4-chloro-N-[2-(4-bromophenyl)ethyl]benzenesulfonamide
- 4-chloro-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide
Comparison
- Uniqueness : The presence of the fluorophenyl group in 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide distinguishes it from other similar compounds. Fluorine atoms can significantly alter the biological activity and chemical properties of a molecule, often enhancing its stability and binding affinity to biological targets.
- Chemical Properties : The fluorinated compound may exhibit different reactivity and solubility compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c15-12-3-7-14(8-4-12)20(18,19)17-10-9-11-1-5-13(16)6-2-11/h1-8,17H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHDJYPWQPRNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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